2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid is a compound with significant pharmaceutical potential, particularly as a selective inhibitor of the ROR gamma receptor, which plays a crucial role in various biological processes including immune response and inflammation. Its unique structure and properties make it a subject of interest in medicinal chemistry and drug development.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. It is specifically classified under organic compounds due to its carbon-based structure, and it exhibits properties typical of both small molecules and pharmaceuticals.
The synthesis of 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and confirm product identity.
The molecular formula for 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid is C₁₄H₁₃N₂O₄S. Its structure features a complex arrangement that includes:
The compound's molecular weight is approximately 295.34 g/mol. The structural representation can be derived from its IUPAC name, indicating specific functional groups and their connectivity.
2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid can participate in various chemical reactions typical for sulfonamides, including:
Reactivity studies often involve evaluating the compound's behavior under different pH conditions and in various solvents to understand its stability and potential interactions with biological targets.
The mechanism of action for 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid primarily revolves around its role as a ROR gamma receptor inhibitor. This receptor is involved in regulating gene expression related to immune responses.
Research indicates that inhibition of this receptor can lead to decreased production of pro-inflammatory cytokines, suggesting potential therapeutic applications in autoimmune diseases and inflammatory conditions.
The compound typically appears as a solid at room temperature with a melting point that can vary based on purity. Solubility studies indicate that it may be soluble in organic solvents but less so in water due to its hydrophobic character.
Key chemical properties include:
Relevant data on these properties can be found in chemical databases like PubChem .
The primary applications of 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid are in pharmacology and medicinal chemistry:
This compound represents a promising candidate for further research into novel therapeutic agents aimed at treating autoimmune disorders and other inflammatory diseases.
The compound 2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid (CAS: 801224-73-7) exemplifies systematic chemical nomenclature that precisely defines its polycyclic architecture. The core structure features a benzo[cd]indole system—a tricyclic scaffold formed by fusing benzene with an indole ring at the [cd] bonds. The "1-methyl-2-oxo" segment specifies a methyl substituent on the indole nitrogen and a ketone group at position 2, generating a 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole moiety [3] [7]. The suffix "sulfonylamino" denotes a sulfonamide bridge (–SO₂–NH–) linking C6 of the heterocycle to the acetic acid group (–CH₂–COOH) [2] [5]. This name encodes atomic connectivity unambiguously, distinguishing it from isomeric structures.
Structurally, the molecule integrates three pharmacologically significant units:
Table 1: Structural Descriptors and Analogues
Compound | Core Structure | Substituents | Key Distinguishing Feature |
---|---|---|---|
2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid | Benzo[cd]indole | 1-Methyl, 2-oxo, C6-sulfonylaminoacetate | Sulfonamide-linked acetic acid |
(2-Oxobenzo[cd]indol-1(2H)-yl)acetic acid (39273-46-6) | Benzo[cd]indole | 2-Oxo, N1-acetic acid | Direct acetic acid attachment to N1 [4] [7] |
Methyl 2-(2-oxoindolin-6-yl)acetate | Oxindole | 2-Oxo, C6-acetic acid methyl ester | Non-sulfonylated indoline derivative [10] |
Analogues such as (2-Oxobenzo[cd]indol-1(2H)-yl)acetic acid (CAS: 39273-46-6) illustrate how minor modifications alter properties. Here, the acetic acid connects directly to N1 without a sulfonamide spacer, reducing conformational flexibility and hydrogen-bonding potential compared to the target compound [4] [5]. Such structural variations significantly impact bioactivity profiles in drug discovery contexts.
This compound epitomizes contemporary strategies in targeted protein degradation and enzyme inhibition, leveraging the bioactivity of both indole and sulfonamide motifs. Its benzo[cd]indole scaffold provides a rigid, hydrophobic platform for engaging protein binding pockets, while the sulfonamide linker enables versatile connections to effector units [8] [9].
PROTAC Applications
The molecule’s structure aligns with heterobifunctional degrader (PROTAC) design, where:
Ectonucleotidase Inhibition
Sulfonylated indole derivatives demonstrate potent inhibition of ectonucleotidases (e.g., ENPP1/3, CD73, TNAP)—enzymes that produce immunosuppressive adenosine in tumors. Recent research shows:
Table 2: Drug Discovery Applications and Biological Targets
Application | Target Proteins/Enzymes | Mechanistic Role | Experimental Evidence |
---|---|---|---|
Targeted Protein Degradation | Cereblon, BRD4/9, ALK kinase, Androgen receptor | E3 ligase recruitment ligand | Patent AU2021361044A1: Tricyclic core enables bifunctional molecule synthesis [8] |
Cancer Immunotherapy | ENPP1, ENPP3, CD73, TNAP | Competitive/uncompetitive inhibition | In vitro studies: IC₅₀ values of 0.32–0.81 μM against key ectonucleotidases [9] |
The compound’s dual utility exemplifies "molecular hybridization" in medicinal chemistry—merging indole’s privileged scaffold with sulfonamide’s versatile ligation chemistry to address complex disease targets [8] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9